Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Pantoprazole Sulfide N-Oxide involves several steps. One common method starts with the reaction of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride with 5-difluoromethoxy-2-mercapto-1H-benzimidazole to produce 5-difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]sulfo}-1H-benzimidazole . This intermediate is then oxidized in the presence of hydrogen peroxide and acetic acid, using methyl rhenium trioxide as a catalyst, to form Pantoprazole Sulfide N-Oxide . Industrial production methods focus on optimizing yield and purity while minimizing the formation of byproducts and impurities .

Analyse Chemischer Reaktionen

Mechanism of Formation

The mechanism for the formation of Pantoprazole Sulfide N-Oxide involves the oxidation of sulfides to sulfoxides, which can further oxidize to form sulfone derivatives. This process can be influenced by factors such as pH and the presence of specific catalysts:

-

Radical Cation Formation : In certain pH ranges (5–8), radical cations may form during the oxidation process, leading to the generation of various impurities including Pantoprazole Sulfide N-Oxide .

-

Overoxidation : A critical challenge in the synthesis is avoiding overoxidation of sulfoxides to sulfones, which complicates purification efforts due to structural similarities .

Degradation Pathways

Pantoprazole and its impurities undergo degradation under stress conditions such as light exposure and oxidative environments. Studies have identified multiple degradation products resulting from these conditions:

-

Photolytic Degradation : Under UV light exposure, several degradation products are formed, including sulfone derivatives and N-oxides.

-

Oxidative Degradation : Oxidative stress tests reveal that compounds like azobisisobutyronitrile can lead to significant formation of degradation products, including Pantoprazole Sulfide N-Oxide .

Identified Impurities from Degradation Studies

The following table lists common impurities identified during forced degradation studies:

| Impurity Name | Retention Time (min) |

|---|---|

| Pantoprazole N-Oxide | 5.3 |

| Pantoprazole Sulfone | 9.4 |

| N-Oxide Sulfone Derivative | 3.1 |

These impurities were consistently observed across both oxidative and photolytic stress tests .

Wissenschaftliche Forschungsanwendungen

Pantoprazole Sulfide N-Oxide is used in scientific research to study the synthesis and stability of Pantoprazole and its related compounds . It is also used to investigate the mechanisms of impurity formation and to develop methods for minimizing impurities in pharmaceutical products . Additionally, the compound is studied for its potential biological activity and its effects on the efficacy and safety of Pantoprazole .

Wirkmechanismus

The mechanism of action of Pantoprazole Sulfide N-Oxide is related to its structural similarity to Pantoprazole. It can interact with the same molecular targets, such as the H+, K±ATPase enzyme, which is responsible for the final step in gastric acid production . By binding to this enzyme, Pantoprazole Sulfide N-Oxide can inhibit gastric acid secretion, although its efficacy and potency may differ from Pantoprazole .

Vergleich Mit ähnlichen Verbindungen

Pantoprazole Sulfide N-Oxide is similar to other Pantoprazole-related impurities, such as Pantoprazole N-Oxide and Pantoprazole Sulfone . it is unique in its specific oxidation state and the conditions required for its formation . Compared to Pantoprazole Sulfone, Pantoprazole Sulfide N-Oxide is less oxidized and may have different chemical and biological properties .

Similar compounds include:

- Pantoprazole N-Oxide

- Pantoprazole Sulfone

- Other sulfoxide and sulfone derivatives of Pantoprazole .

Pantoprazole Sulfide N-Oxide’s uniqueness lies in its specific formation conditions and its potential impact on the purity and efficacy of Pantoprazole .

Biologische Aktivität

Pantoprazole Sulfide N-Oxide (PSNO) is recognized as an impurity arising during the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI) for treating gastroesophageal reflux disease and other acid-related disorders. Understanding the biological activity and implications of PSNO is crucial due to its potential effects on drug safety and efficacy.

PSNO has a chemical formula of C16H15F2N3O4S and is characterized by the presence of a sulfoxide or sulfone derivative, which results from the oxidation of sulfur in the compound. Its structural similarities to Pantoprazole suggest that it may exhibit some pharmacological properties, although it is not an intended therapeutic agent.

Formation and Detection

PSNO is typically formed as a byproduct during the manufacturing process of Pantoprazole. Various studies have employed high-performance liquid chromatography (HPLC) and mass spectrometry to identify and quantify this impurity in pharmaceutical formulations. For instance, a study identified PSNO among several impurities during forced degradation tests, indicating its stability under certain conditions but susceptibility to oxidative stress .

Pharmacological Implications

While PSNO is not primarily studied for therapeutic effects, its structural similarity to Pantoprazole raises concerns regarding its potential biological activity. The following points summarize its implications:

Case Studies

- Stability Studies : Research has shown that PSNO can be detected in various formulations under different stress conditions—such as oxidative degradation—highlighting its relevance in stability studies for Pantoprazole .

- Quality Control : A validated HPLC method demonstrated that monitoring PSNO levels is essential for quality control in pharmaceutical manufacturing. The method allows for rapid detection and quantification, ensuring compliance with safety standards .

Research Findings

Recent studies have focused on characterizing PSNO and understanding its formation mechanisms:

- Degradation Pathways : Investigations into the degradation pathways of Pantoprazole revealed that PSNO appears under specific oxidative conditions, emphasizing the need for stringent control measures during production .

- Analytical Methods : Advanced analytical techniques, including HPLC coupled with UV detection and mass spectrometry, have been developed to detect PSNO effectively, allowing for better monitoring of drug purity in commercial formulations .

Summary Table: Comparison of Impurities Related to Pantoprazole

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pantoprazole | Benzimidazole structure | Primary compound used for acid-related disorders |

| Pantoprazole Sulfide N-Oxide (PSNO) | Sulfoxide derivative | Arises as an impurity during synthesis |

| Other Impurities | Various structural modifications | Each has distinct formation pathways and stability |

Eigenschaften

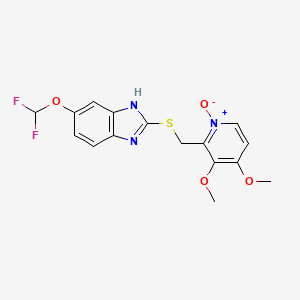

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-21(22)12(14(13)24-2)8-26-16-19-10-4-3-9(25-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUQOQLHXGSYRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953787-51-4 |

Source

|

| Record name | 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]thio]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953787-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.